1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a heterocyclic compound that features a thiazole ring, a piperidine ring, and a chlorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Coupling Reactions: The final step involves coupling the thiazole and piperidine rings with the chlorophenyl group under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound is used as a building block in the synthesis of other biologically active molecules.
Industrial Applications: It may be used in the development of new drugs, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity . The chlorophenyl group enhances the compound’s binding affinity to its targets, while the piperidine ring improves its pharmacokinetic properties . The compound may inhibit key enzymes involved in microbial or cancer cell growth, leading to its therapeutic effects .
Comparison with Similar Compounds
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-12-3-1-10(2-4-12)13-9-21-15(18-13)19-7-5-11(6-8-19)14(17)20/h1-4,9,11H,5-8H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABMFICRIXXKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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